2-(Tridecyloxy)ethanol

Description

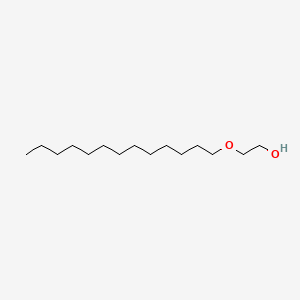

Structure

3D Structure

Properties

IUPAC Name |

2-tridecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDDJQYSKDIXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24938-91-8 | |

| Record name | Polyethylene glycol tridecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24938-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40860327 | |

| Record name | 2-(Tridecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with a pleasant odor; [CHRIS] Liquid; [Sigma-Aldrich MSDS] | |

| Record name | PEG-10 Tridecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38471-49-7, 24938-91-8 | |

| Record name | Ethylene glycol monotridecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38471-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038471497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Tridecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tridecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-tridecyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KKG1IWMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Tridecyloxy Ethanol

Alkoxylation Reactions and Mechanistic Considerations

Alkoxylation, and more specifically ethoxylation, is a fundamental process in the chemical industry for producing surfactants. wikipedia.org It involves the addition of an epoxide, in this case, ethylene (B1197577) oxide, to a substrate, which is typically an alcohol or phenol. wikipedia.orgwikipedia.org

Ethoxylation Processes in Fatty Alcohol Synthesis

The industrial synthesis of 2-(Tridecyloxy)ethanol (B148152) involves the reaction of tridecyl alcohol, a C13 fatty alcohol, with ethylene oxide. smolecule.commruchem.comvenus-goa.com This reaction is typically conducted at elevated temperatures, around 180°C, and under pressure (1-2 bar). wikipedia.org The process is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org

The ethoxylation of fatty alcohols results in a mixture of molecules with varying lengths of the polyethylene (B3416737) glycol ether chain. erasm.orggloballcadataaccess.org The number of ethylene oxide units added can be controlled to produce ethoxylates with different properties. mruchem.com For instance, tridecyl alcohol ethoxylates can be produced with varying moles of ethylene oxide, leading to products with different Hydrophile-Lipophile Balance (HLB) values, which in turn dictates their suitability for specific applications like emulsification or dispersion. shreechem.invenus-goa.com

The reaction mechanism is generally accepted to be a nucleophilic substitution (SN2) when promoted by alkaline catalysts. eurochemengineering.com The process involves several key steps:

Activation: The catalyst activates the alcohol.

Initiation: The activated alcohol attacks the ethylene oxide ring.

Propagation: Further ethylene oxide molecules add to the growing chain.

Proton Transfer: This step influences the distribution of oligomers. eurochemengineering.com

Catalytic Systems for Ether Formation

The choice of catalyst significantly impacts the rate of reaction, the molecular weight distribution of the resulting ethoxylates, and the formation of byproducts. acs.org

Alkaline Catalysts: Commonly used alkaline catalysts include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), sodium methoxide (B1231860) (NaOCH3), and potassium methoxide (KOCH3). wikipedia.orgacs.org These catalysts are effective but tend to produce a broad distribution of ethoxylate chain lengths and a higher concentration of unreacted alcohol. acs.org The activity of these catalysts is influenced by the cation's ionic radius, with larger radii leading to higher activity. eurochemengineering.com For detergent-grade alcohol ethoxylates, alkaline catalysis is the standard method. erasm.orggloballcadataaccess.org

Acidic Catalysts: Acidic catalysts, such as boron trifluoride (BF3), tin tetrachloride (SnCl4), and magnesium perchlorate (B79767) (Mg(ClO4)2), can produce a narrower molecular weight distribution. globallcadataaccess.orgacs.org However, they are also prone to generating more byproducts, including polyethylene glycols (PEGs). acs.org The mechanism for acid-catalyzed alkoxylation involves the protonation of the alkene, followed by nucleophilic attack by the alcohol. socratic.org

Heterogeneous Catalysts: Research has explored the use of heterogeneous catalysts to achieve a narrower oligomer distribution. acs.org One such example is a catalyst referred to as MCT-09, which can be removed by filtration at the end of the reaction to yield a transparent product. acs.org

Williamson Ether Synthesis: An alternative laboratory-scale method for preparing specific, pure polyoxyethylene glycol monoethers is the Williamson ether synthesis. sci-hub.segoogle.com This SN2 reaction involves an alkoxide reacting with an alkyl halide. masterorganicchemistry.comlibretexts.org For example, pure n-tridecyl polyethylene glycol monoethers have been synthesized by reacting n-tridecyl chloride with various polyethylene glycols in the presence of a base like sodium hydride. sci-hub.se This method offers precise control over the ethoxylate chain length but is generally not used for large-scale industrial production. google.com

Alternative Synthetic Routes and Emerging Technologies

In response to the growing demand for sustainable and environmentally friendly chemical processes, research is underway to develop alternative synthetic routes for compounds like this compound.

Chemo-Enzymatic Approaches to Alkyl Ethoxylates

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create more efficient and selective reactions. This approach is being explored for the synthesis of various surfactants. For instance, immobilized lipases, such as Candida antarctica lipase (B570770) (Novozym® 435), have been used for the chemo-enzymatic epoxidation of fatty acids, a related transformation. tandfonline.com While direct chemo-enzymatic synthesis of this compound is not widely documented, the principles are applicable. Enzymes could potentially be used for the regioselective synthesis of the alcohol precursor or for modifications of the final product under milder conditions. capes.gov.brhal.science Research in this area has demonstrated the synthesis of structured lipids and other complex molecules, indicating the potential for developing enzymatic or chemo-enzymatic routes to alkyl ethoxylates. researchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.comnih.gov In the context of surfactant synthesis, this includes using renewable feedstocks, employing less toxic catalysts, and designing more energy-efficient processes. nih.gov

For alcohol ethoxylates, using fatty alcohols derived from natural sources like palm kernel or coconut oil can lower the global warming potential compared to those from petrochemical feedstocks. erasm.org The development of bio-based surfactants from starting materials like fructose (B13574) or lignin-derived compounds is an active area of research. rsc.orgacs.org While not directly applied to this compound, these advancements pave the way for more sustainable production methods for all surfactants in the future. The use of water as a solvent, facilitated by surfactants themselves, is another key aspect of green chemistry in organic synthesis. mdpi.com

Purification and Isolation Techniques for Research Scale

On a research scale, the purification of this compound and similar alcohol ethoxylates is crucial to obtain compounds with a defined structure for property analysis. Commercial products are typically complex mixtures. sci-hub.se

Common purification techniques include:

Chromatography: Column chromatography using adsorbents like alumina (B75360) is a standard method for separating alcohol ethoxylates from unreacted starting materials and byproducts. researchgate.netcleaninginstitute.org High-performance liquid chromatography (HPLC) is used for both analysis and purification. researchgate.net

Distillation: Molecular distillation can be employed to purify some ethoxylates, particularly for separating components with different chain lengths. sci-hub.se

Crystallization: For crystalline compounds, crystallization is an effective purification method. sci-hub.se

Solvent Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubility in various solvents. cleaninginstitute.org

For analytical purposes to determine the concentration of alcohol ethoxylates in environmental samples like wastewater, a series of steps including soxhlet extraction, column chromatography, and derivatization followed by HPLC analysis are employed. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Comparison of Catalytic Systems for Fatty Alcohol Ethoxylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Alkaline | KOH, NaOH, NaOCH₃, KOCH₃ acs.org | High reaction rate, cost-effective acs.org | Broad molecular weight distribution, high amount of unreacted alcohol acs.org |

| Acidic | BF₃, SnCl₄, Mg(ClO₄)₂ acs.org | Narrower molecular weight distribution acs.org | Formation of byproducts like PEG acs.org |

| Heterogeneous | MCT-09 acs.org | Narrower oligomer distribution, easy removal acs.org | May have lower activity compared to homogeneous catalysts |

Advanced Spectroscopic and Chromatographic Characterization of 2 Tridecyloxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-(Tridecyloxy)ethanol (B148152) by providing detailed information about the chemical environment of each atom.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR are fundamental in mapping the carbon and proton frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The terminal methyl (CH₃) group of the tridecyl chain typically appears as a triplet at the most upfield region. The numerous methylene (B1212753) (CH₂) groups of the long alkyl chain produce a large, complex multiplet. The methylene groups of the ethoxy moiety (-O-CH₂-CH₂-OH) are deshielded by the adjacent oxygen atoms and therefore resonate at a lower field. Specifically, the protons of the CH₂ group attached to the tridecyloxy chain are observed at a different chemical shift than the CH₂ group bearing the hydroxyl function. The hydroxyl proton itself gives rise to a signal whose chemical shift can be variable and is often broad.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct peak. libretexts.org The carbon of the terminal methyl group appears at the highest field. The series of methylene carbons in the tridecyl chain are observed in a clustered region. The carbons of the ethoxy unit are significantly deshielded due to the electronegative oxygen atoms, causing their signals to appear further downfield. libretexts.org The carbon atom directly bonded to the hydroxyl group is the most deshielded among the aliphatic carbons.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃- (Tridecyl) | ~0.88 (t) | ~14 |

| -(CH₂)₁₀- (Tridecyl) | ~1.26 (m) | ~22-32 |

| -CH₂-CH₂-O- (Tridecyl) | ~1.55 (quintet) | ~26 |

| -CH₂-O-CH₂- | ~3.45 (t) | ~71 |

| -O-CH₂-CH₂-OH | ~3.65 (t) | ~72 |

| -CH₂-OH | ~3.70 (t) | ~61 |

| -OH | Variable | - |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for similar long-chain alcohol ethoxylates. |

Two-Dimensional NMR Techniques for Connectivity

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed. rutgers.educam.ac.uk These techniques provide correlation data that is often not discernible from 1D spectra alone. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons of adjacent methylene groups in the tridecyl chain, as well as between the two methylene groups of the ethoxy unit. This confirms the sequential arrangement of these groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. numberanalytics.com It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.70 ppm would show a cross-peak with the carbon signal at ~61 ppm, confirming the -CH₂-OH moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. numberanalytics.com HMBC is crucial for linking different fragments of the molecule. For example, it can show a correlation between the protons of the -CH₂-O- group of the ethoxy unit and the carbon of the adjacent -CH₂- group from the tridecyl chain, unequivocally establishing the ether linkage.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying and quantifying impurities.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org For this compound (C₁₅H₃₂O₂), the expected monoisotopic mass is 244.24023 Da. nih.govuni.lu HR-MS can confirm this mass with a high degree of precision (typically within a few parts per million), which helps to determine the elemental composition and confirm the molecular formula. acs.org This technique is instrumental in distinguishing the target compound from potential impurities that may have the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which provides another layer of identification. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 245.24751 | 166.6 |

| [M+Na]⁺ | 267.22945 | 169.6 |

| [M-H]⁻ | 243.23295 | 163.7 |

| Data sourced from predicted values for C₁₅H₃₂O₂. uni.lu |

Coupled Chromatography-Mass Spectrometry (GC-MS, LC-MS) Methodologies

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures, making it ideal for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. jmchemsci.com this compound can be analyzed by GC-MS, where it would be separated from other components of a mixture based on its boiling point and polarity before entering the mass spectrometer for detection and identification. nih.gov The resulting mass spectrum would show characteristic fragmentation patterns that can be used for structural confirmation and to identify related impurities, such as shorter or longer chain alcohol ethoxylates. For instance, a study on the methanolic extract of Scutellaria bornmuelleri identified 2-(tetradecyloxy)-ethanol using GC-MS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally labile compounds. nih.gov Reverse-phase LC can separate this compound from related substances based on polarity. acs.org The eluent is then introduced into the mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that typically produce an abundant molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), facilitating molecular weight confirmation. nih.govnih.govasianpubs.org LC-MS/MS, which involves further fragmentation of selected ions, can provide even more detailed structural information for the identification of unknown impurities. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules, which are characteristic of the functional groups present. savemyexams.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows distinctive absorption bands. A prominent, broad band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. savemyexams.comlibretexts.org Strong absorptions in the 3000-2840 cm⁻¹ region are due to the C-H stretching of the long alkyl chain. libretexts.org A significant C-O stretching vibration, characteristic of the ether linkage, is typically found in the fingerprint region around 1100 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the alkyl chain give rise to strong signals. researchgate.netspectroscopyonline.com The C-C bond symmetric stretching in the backbone appears as a strong band around 880 cm⁻¹. researchgate.netmdpi.com The C-O stretching vibrations also produce signals in the 1040-1090 cm⁻¹ range. researchgate.netmdpi.com Because water is a weak Raman scatterer, Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3600-3200 (strong, broad) | ~3350 (broad) | Stretching |

| C-H (Alkane) | 3000-2840 (strong) | 2970-2880 (very strong) | Stretching |

| C-O (Ether & Alcohol) | ~1100 (strong) | 1090-1040 | Stretching |

| C-C (Backbone) | - | ~880 (strong) | Symmetric Stretching |

| Data compiled from general functional group correlation tables and spectra of similar compounds. libretexts.orgresearchgate.netmdpi.com |

Advanced Chromatographic Separations for Purity and Isomer Analysis

The purity and isomeric composition of this compound, a nonionic surfactant, are critical parameters influencing its performance characteristics. Advanced chromatographic techniques are indispensable for the detailed characterization of this compound and related alcohol ethoxylates. These methods provide insights into the distribution of oligomers, the presence of isomers, and the quantification of impurities.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For high molecular weight compounds like this compound and other long-chain alcohol ethoxylates, high-temperature GC (HT-GC) is often required. researchgate.netresearchgate.net The analysis of these compounds can be challenging due to their high boiling points and the potential for thermal degradation. researchgate.net

To overcome these challenges, derivatization is a common strategy. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to convert the hydroxyl groups of the ethoxylates into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. researchgate.netthermofisher.com This process lowers the boiling points of the analytes, allowing them to be analyzed by GC without degradation. researchgate.net

Specialized detectors enhance the sensitivity and selectivity of GC analysis. While the robust Flame Ionization Detector (FID) is commonly used for its general applicability, shell.com other detectors offer specific advantages. For instance, high-temperature GC coupled with an atomic emission detector (AED) can determine the alkyl chain distribution and the average degree of ethoxylation. researchgate.netresearchgate.net Mass spectrometry (MS) coupled with GC (GC-MS) is invaluable for identifying the individual oligomers and isomers present in a sample by providing detailed structural information. researchgate.netjmchemsci.com In some cases, a two-dimensional GC (GCxGC) system with flame ionization detection has been used for the analysis of short-chain linear alcohol ethoxylates, providing high-resolution separation. researchgate.net

A summary of GC conditions for related compounds is presented below:

Table 1: Illustrative GC Parameters for Alcohol Ethoxylate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Injector | Cold On-column | thermofisher.com |

| Column | SE-54 (20m x 0.32mm i.d., 0.15 µm film) | thermofisher.com |

| Carrier Gas | Helium | thermofisher.com |

| Detector | Flame Ionization Detector (FID) | thermofisher.comshell.com |

| Detector Temperature | 400 °C | thermofisher.com |

| Derivatization | BSTFA | researchgate.netthermofisher.com |

Liquid Chromatography (LC) Techniques (e.g., GPC for oligomers)

Liquid chromatography (LC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its oligomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used LC mode for the analysis of alcohol ethoxylates. researchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org The separation is based on the hydrophobicity of the analytes, with more hydrophobic compounds having longer retention times. For alcohol ethoxylates, this allows for the separation based on the length of the alkyl chain. researchgate.net A typical mobile phase for the analysis of a related sulfonated derivative of this compound consists of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) can be employed to separate alcohol ethoxylates based on the number of ethoxylate groups. researchgate.net In this mode, a polar stationary phase is used with a nonpolar mobile phase.

Two-Dimensional Liquid Chromatography (2D-LC or LCxLC) offers significantly enhanced separation power by combining two different LC modes. researchgate.netchromatographyonline.com A common setup for alcohol ethoxylates involves using hydrophilic interaction chromatography (HILIC) in the first dimension to separate by the degree of ethoxylation, followed by reversed-phase LC in the second dimension to separate by the alkyl chain length. researchgate.netchromatographyonline.com Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are often used for detection in these complex separations. chromatographyonline.com

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a specific type of LC that separates molecules based on their size in solution. chromatographyonline.comlcms.cz This technique is particularly useful for analyzing the oligomer distribution of alcohol ethoxylates. chromatographyonline.com Larger molecules, which cannot penetrate the pores of the stationary phase as deeply, elute from the column faster than smaller molecules. GPC can provide information on the molecular weight distribution of the ethoxylate polymer. chromatographyonline.comillinois.edu

A summary of LC conditions for related compounds is presented below:

Table 2: Illustrative LC Parameters for Alcohol Ethoxylate Analysis

| Technique | Column Type | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| RP-HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Separation of a sulfonated derivative of this compound | sielc.comsielc.com |

| 2D-LC (HILIC x RP-LC) | HILIC (1st D), Reversed-Phase (2nd D) | Not specified | Detailed profiling of alcohol ethoxylates | researchgate.netchromatographyonline.com |

| LC-MS/MS | Waters Acquity UPLC BEH C18 | Acetonitrile/Water with Ammonium (B1175870) Acetate | Sensitive determination of alcohol ethoxylates | epa.govnih.gov |

Chemical Reactivity, Transformation, and Mechanistic Studies of 2 Tridecyloxy Ethanol

Reactions of the Hydroxyl Group

The terminal hydroxyl group is a primary site for chemical reactions, allowing for the modification of the molecule's properties.

Esterification

2-(Tridecyloxy)ethanol (B148152) readily undergoes esterification with carboxylic acids to form esters. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. smolecule.comchemguide.co.uk For instance, the reaction with palmitic acid yields 2-(tetradecyloxy)ethyl palmitate. smolecule.com The general reaction can be represented as:

R-COOH + HOCH₂CH₂O(CH₂)₁₂CH₃ → R-COOCH₂CH₂O(CH₂)₁₂CH₃ + H₂O

The kinetics of esterification of long-chain fatty acids with fatty alcohols have been studied, often following Michaelis-Menten kinetics when catalyzed by enzymes like lipase (B570770). dss.go.th Factors such as temperature, catalyst concentration, and the chain length of the reacting fatty acid can significantly influence the reaction rate. dss.go.thtandfonline.com For example, increasing the reaction temperature generally increases the rate constant of esterification. tandfonline.com

Etherification

Further reaction of the hydroxyl group with ethylene (B1197577) oxide, a process known as ethoxylation, can extend the polyoxyethylene chain. wikipedia.orgvenus-goa.com This reaction is typically carried out at elevated temperatures (150-200°C) and pressures, often using an alkaline catalyst like potassium hydroxide (B78521) (KOH). globallcadataaccess.orgerasm.org The degree of ethoxylation can be controlled by the concentration of ethylene oxide. globallcadataaccess.org This process is crucial in the synthesis of various alcohol ethoxylates with different hydrophilic-lipophilic balances.

Oxidation

As a primary alcohol, the hydroxyl group of this compound can be oxidized. science-revision.co.ukstudymind.co.uksavemyexams.com Depending on the oxidizing agent and reaction conditions, the oxidation can yield either an aldehyde or a carboxylic acid. studymind.co.ukchemistryviews.org

Partial Oxidation to Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can selectively oxidize the primary alcohol to an aldehyde. chemistryviews.org

Complete Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate(VII) (K₂Cr₂O₇), can oxidize the alcohol further to a carboxylic acid. studymind.co.uksavemyexams.com The reaction with dichromate involves the reduction of the orange Cr₂O₇²⁻ ion to the green Cr³⁺ ion. studymind.co.ukyoutube.com

The general oxidation reactions are:

CH₃(CH₂)₁₂OCH₂CH₂OH + [O] → CH₃(CH₂)₁₂OCH₂CHO + H₂O (to aldehyde)

CH₃(CH₂)₁₂OCH₂CH₂OH + 2[O] → CH₃(CH₂)₁₂OCH₂COOH + H₂O (to carboxylic acid)

Reduction

The hydroxyl group itself is not readily reduced. However, derivatives of this compound, such as esters, can be reduced. The reduction of esters typically yields the corresponding alcohols. arkat-usa.org

Esterification and Etherification Reactions

Cleavage and Degradation Mechanisms of the Ether Linkage

The ether bond in this compound, while generally stable, can be cleaved under specific chemical or biological conditions.

The hydrolytic stability of the ether linkage in alcohol ethoxylates is an important consideration for their application and environmental fate. While generally stable, hydrolysis can occur under acidic or basic conditions, although it is typically slow. smolecule.com The stability of similar compounds has been studied at different pH values, indicating that stability can be pH-dependent. mdpi.com For some related compounds, greater stability is observed at acidic pH compared to neutral or alkaline conditions. mdpi.com The rate of hydrolysis can be influenced by factors such as temperature and the presence of catalysts. purdue.edu

The ether linkage can be susceptible to oxidative degradation. Studies on similar polyether compounds, like triethylene glycol, show that oxidation can lead to the cleavage of the ether bonds. ntnu.no This process can be initiated by radical reactions, forming hydroperoxides which then decompose, leading to bond scission. ntnu.no The degradation of linear alcohol ethoxylates (LAEs) can proceed via different pathways depending on the conditions. Under aerobic conditions, a central scission of the ether bond between the alkyl and ethoxy chains is a prevalent mechanism. nih.govacs.org In contrast, under anaerobic conditions, the degradation often starts with the stepwise cleavage of the terminal ethylene oxide units. acs.org The biodegradation of alcohol ethoxylates in the environment is a complex process involving consortia of microorganisms. nih.gov

Hydrolytic Stability under Varying Conditions

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting its behavior.

Reaction Kinetics

The kinetics of esterification reactions involving long-chain alcohols have been a subject of study. For example, the esterification of fatty acids with alcohols can follow second-order kinetics. communityresearch.org.nz The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. In enzyme-catalyzed esterifications, the reaction often follows Michaelis-Menten kinetics. dss.go.th For ethoxylation reactions, the reaction rate is dependent on the type and concentration of the catalyst used. acs.org

The following table presents a summary of kinetic data for related esterification reactions:

| Reactants | Catalyst | Temperature (°C) | Kinetic Model | Reference |

| Fatty Acid & Short Chain Alcohols | Sulfuric Acid | 50 - 70 | Second Order | tandfonline.com |

| Oleic/Linoleic Acid & Methanol | Sulfuric Acid | 68 | Pseudo-Homogeneous | |

| Long-Chain Fatty Acids & Fatty Alcohols | Lipase | Not Specified | Michaelis-Menten | dss.go.th |

Thermodynamics

The thermodynamic properties of reactions such as esterification and oxidation are important for determining the feasibility and equilibrium position of these reactions. The enthalpy of formation and Gibbs free energy of formation are key parameters. For instance, the esterification reaction is a reversible process, and its equilibrium can be shifted by changing the reaction conditions, such as temperature or by removing one of the products (e.g., water). chemguide.co.uk Thermodynamic analysis of ethanol (B145695) reactions, such as dehydration and esterification, has been performed to understand the effect of temperature and pressure on the equilibrium conversion. hep.com.cnnrc.gov Theoretical calculations using methods like molecular dynamics simulations can be employed to determine thermodynamic properties like enthalpy, entropy, and Gibbs free energy for related compounds and their mixtures. ubbcluj.ro

Catalytic Transformations Involving this compound

While specific catalytic transformation studies directly involving this compound are not extensively documented in publicly available literature, its chemical structure as a primary alcohol allows for the extrapolation of reactivity based on analogous long-chain primary alcohols. The primary reactive site for catalytic transformation is the terminal hydroxyl (-OH) group. Key transformations include oxidation to aldehydes or carboxylic acids, and dehydrogenation.

Catalytic Oxidation to Aldehydes

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For long-chain alcohols analogous to this compound, various catalytic systems have been developed to achieve high selectivity and yield, preventing over-oxidation to the corresponding carboxylic acid.

One effective method involves the use of nitroxyl (B88944) radical catalysts, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a co-oxidant. For instance, a transition-metal-free system employing TEMPO with a nitrate (B79036) source and a bromide source under an oxygen atmosphere has been shown to oxidize 1-dodecanol (B7769020) to dodecanal (B139956). In a specific example, using AA-TEMPO (a TEMPO derivative), magnesium nitrate, and N-bromosuccinimide in glacial acetic acid, 1-dodecanol was converted to dodecanal with 93% conversion and 89% selectivity. google.com

Another approach utilizes phase-transfer catalysis. The oxidation of lauryl alcohol (1-dodecanol) to lauraldehyde (1-dodecanal) has been successfully carried out using potassium chromate (B82759) as the oxidizing agent and tetrabutyl ammonium (B1175870) bromide (TBAB) as the phase-transfer catalyst in a liquid-liquid system. This method is notable for its high selectivity, with negligible formation of the carboxylic acid.

Heterogeneous catalysts are also employed for the oxidation of fatty alcohols. Gold-based catalysts, such as gold plated metal gauze, have been used for the gas-phase oxidation of C8, C10, C12, and C14 alcohols with air at elevated temperatures (300-470 ºC), yielding the corresponding aldehydes with high selectivity. csic.es

Table 1: Catalytic Oxidation of Long-Chain Primary Alcohols to Aldehydes

| Substrate | Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Dodecanol | AA-TEMPO / Mg(NO₃)₂·6H₂O / N-Bromosuccinimide | Oxygen | Glacial Acetic Acid | Not Specified | 93 | 89 | google.com |

| 1-Dodecanol | Potassium Chromate / TBAB | K₂CrO₄ | Ethyl Acetate / Water | 30 | ~75 | High | |

| 1-Dodecanol | Polymer-supported Ruthenium Complex (PS–Phen–Ru) | PhIO | Acetonitrile (B52724) | 60 | Quantitative | Quantitative | csic.es |

| C12, C14, C18 Alcohols | Platinum Oxide (PtO₂) | Oxygen | n-Heptane | 60 | High | High (with stoichiometric O₂) | csic.es |

Catalytic Oxidation to Carboxylic Acids

Further oxidation of the primary alcohol group, or the intermediate aldehyde, leads to the formation of a carboxylic acid. This transformation is often achieved using stronger oxidizing conditions or catalyst systems specifically designed for this purpose.

For example, the oxidation of 1-octanol (B28484) using a zirconium alkoxide catalyst (Zr(O-n-Pr)₄) with tert-butyl hydroperoxide (TBHP) as the oxidant can yield a mixture of the aldehyde and carboxylic acid. At higher temperatures (60 °C), the ratio of aldehyde to acid was 4:1 after 2 hours, indicating significant acid formation. csic.es The use of excess oxidant and prolonged reaction times generally favors the formation of the carboxylic acid. csic.es

Research has also shown that vanadium(V) can catalyze the oxidation of 1-tridecanol (B166897) to 1-tridecanal in acidic sulfate (B86663) media, which can then be further oxidized. researchgate.netresearchgate.net While the primary product identified was the aldehyde, the formation of radicals during this process suggests the potential for subsequent oxidation to the carboxylic acid under certain conditions. researchgate.net

Table 2: Catalytic Oxidation of Long-Chain Primary Alcohols to Carboxylic Acids

| Substrate | Catalyst System | Oxidant | Solvent | Temperature (°C) | Product Distribution | Reference |

|---|---|---|---|---|---|---|

| 1-Octanol | Zr(O-n-Pr)₄ | TBHP | Not Specified | 60 | Aldehyde/Acid (4:1) | csic.es |

| 1-Tridecanol | Vanadium(V) | V(V) / O₂ | n-Dodecane (in acidic sulfate) | Room Temp. | 1-Tridecanal (major), potential for further oxidation | researchgate.netresearchgate.net |

Catalytic Dehydrogenation

Catalytic dehydrogenation is an alternative to oxidation for converting primary alcohols into aldehydes, with the co-production of hydrogen gas. This process is typically carried out at high temperatures over metal-based catalysts.

For instance, the vapor-phase anaerobic dehydrogenation of 1-dodecanol to dodecanal has been effectively catalyzed by a copper-on-silica (Cu/SiO₂) catalyst in a continuous fixed-bed reactor. researchgate.net This system demonstrated excellent selectivity (98.9%) at a high conversion rate (82.3%) and showed good stability over an extended period. researchgate.net The synergistic effect between Cu⁺ and Cu⁰ species is believed to be crucial for the catalytic performance. researchgate.net

Industrially, the catalytic dehydrogenation of tridecanol (B155529) using catalysts such as copper or zinc oxide is a method for producing 6-tridecanone, implying that under different conditions, the reaction can be directed towards ketone formation, likely through isomerization of an intermediate enol.

Table 3: Catalytic Dehydrogenation of Long-Chain Primary Alcohols

| Substrate | Catalyst | Phase | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Dodecanol | Cu/SiO₂ | Vapor | 300 | 82.3 | 98.9 | researchgate.net |

Other Catalytic Transformations

Beyond oxidation and dehydrogenation, the hydroxyl group of long-chain alcohols can undergo other catalytic transformations such as etherification. The direct, acid-catalyzed etherification of 1-dodecanol to form di-n-dodecyl ether has been studied using various solid acid catalysts. escholarship.org Catalysts like tungstated zirconia have been shown to facilitate this bimolecular reaction, with the proposed mechanism involving the cooperation between Brønsted and Lewis acid sites. escholarship.org This reaction competes with unimolecular dehydration to form the corresponding alkene (dodecene), which is thermodynamically favored at higher temperatures. escholarship.orgescholarship.org

The homogeneously-catalyzed etherification of glycerol (B35011) with 1-dodecanol has also been reported, demonstrating the feasibility of forming ether linkages with long-chain alcohols in the presence of an appropriate catalyst. rsc.orgresearchgate.net

Derivatization and Functionalization of 2 Tridecyloxy Ethanol for Tailored Properties

Synthesis of Anionic Derivatives (e.g., Sulfates, Phosphates)

Anionic derivatives of 2-(tridecyloxy)ethanol (B148152) are synthesized to enhance its utility, particularly as a surfactant in various formulations. The introduction of anionic functional groups like sulfates and phosphates significantly modifies the molecule's hydrophilic-lipophilic balance (HLB) and its performance in aqueous systems.

Sulfation: The conversion of this compound to its sulfate (B86663) ester, sodium 2-(tridecyloxy)ethyl sulphate, is a common modification. This process typically involves reacting the alcohol with a sulfating agent such as chlorosulfonic acid or sulfur trioxide, followed by neutralization with a base like sodium hydroxide (B78521). kschemi.comalfa-chemistry.com These resulting anionic surfactants, known as alkyl ether sulfates, are valued in the detergent industry. google.comgoogle.com For instance, ethoxylated C8-C13 alcohol sulfates are preferred for their performance in detergent compositions. google.com The sulfated derivatives of isotridecyl alcohol ethoxylates are key components in emulsion polymerization processes. pcc.eu

Phosphorylation: Phosphate (B84403) esters of this compound are another important class of anionic derivatives. The synthesis involves the esterification of the alcohol with a phosphorylating agent, such as phosphoric acid or its derivatives like phosphorus oxychloride. google.com Careful control of reaction conditions is necessary to achieve the desired product, 2-(tridecyloxy)ethyl dihydrogen phosphate, while minimizing byproducts. These phosphate esters find use as emulsifiers, surface-modifying agents, and in specialized laboratory applications.

Table 1: Synthesis of Anionic Derivatives of this compound

| Derivative Type | Common Reagents | Key Reaction | Resulting Compound Class |

| Sulfate | Sulfur Trioxide (SO₃), Chlorosulfonic Acid (ClSO₃H), followed by a base (e.g., NaOH) | Sulfation | Alkyl Ether Sulfate |

| Phosphate | Phosphoric Acid (H₃PO₄), Phosphorus Oxychloride (POCl₃) | Phosphorylation / Esterification | Organophosphate |

Cationic and Non-ionic Derivatives for Specific Interfacial Applications

Beyond anionic modifications, this compound can be transformed into cationic and other non-ionic derivatives to suit specific interfacial needs. These derivatives are crucial in applications requiring surface charge modification, such as in fabric softeners, corrosion inhibitors, and specialized emulsifiers.

Cationic Derivatives: The synthesis of cationic surfactants from this compound typically involves quaternization. This process introduces a positively charged quaternary ammonium (B1175870) group into the molecule. pcc.euprolekare.czscirp.org For example, the terminal hydroxyl group can be first modified to introduce a tertiary amine, which is then reacted with an alkyl halide to form the quaternary ammonium salt. These cationic derivatives have a strong affinity for negatively charged surfaces.

Non-ionic Derivatives: While this compound is itself a non-ionic surfactant, further derivatization can create more complex non-ionic structures with tailored properties. sanyo-chemical-solutions.com This can involve extending the polyoxyethylene chain by reacting with additional ethylene (B1197577) oxide or propylene (B89431) oxide, creating block copolymers with specific solubility and interfacial characteristics. sanyo-chemical-solutions.com Another approach is to create ether-based amines, such as 2,2'-((2-(dodecyloxy)ethyl)imino)bisethanol, which, despite containing nitrogen, are classified as non-ionic surfactants and are used as emulsifiers and stabilizers in industrial and cosmetic formulations. These modifications allow for fine-tuning of properties like emulsification, detergency, and foaming for use in cleaners, textiles, and emulsion polymerization. venus-goa.comatamankimya.comatamanchemicals.com

Incorporation into Polymeric Structures and Macromolecular Architectures

The reactive hydroxyl group of this compound makes it a valuable building block for creating complex polymeric and macromolecular structures. Its incorporation can impart specific surface properties or create novel material architectures.

This compound can be functionalized to act as a monomer in polymerization reactions. For instance, the hydroxyl group can be esterified with a polymerizable moiety, such as acrylic acid or methacrylic acid, to form an acrylate (B77674) or methacrylate (B99206) monomer. This monomer can then undergo polymerization, often with other co-monomers, to create polymers with pendant tridecyloxyethyl groups. These side chains can influence the polymer's thermal properties, solubility, and surface characteristics. The incorporation of such bulky side chains can increase the rigidity and glass transition temperature of the resulting polymer. scispace.com Furthermore, derivatives like sulfated tridecyl alcohol ethoxylates are used as emulsifiers in the emulsion polymerization of acrylic, styrene-acrylic, and vinyl copolymers, playing a critical role in stabilizing the polymer dispersion. pcc.eu

The amphiphilic nature of this compound and its derivatives allows them to be used for the surface modification of polymer films. sun.ac.zaajol.info When applied to a polymer surface, these molecules can self-assemble, altering the surface energy and properties like wettability and adhesion. For example, they can be blended into a polymer matrix or applied as a surface coating. The lipophilic tridecyl tail can anchor into the bulk polymer, while the hydrophilic head group orients towards the surface, creating a modified interface. This technique is used to improve the printability, dyeability, and anti-fog properties of polymeric materials. google.com This surface modification can be achieved through various techniques, including physical adsorption or covalent grafting induced by methods like UV or plasma treatment, which can create functional groups on the polymer surface for reaction. sun.ac.zaresearchgate.net

Role as a Monomer or Co-monomer in Polymerization Research

Novel Derivatives for Advanced Material Science Investigations

The functionalization of this compound continues to be an area of active research, leading to novel derivatives for advanced material science applications. These advanced materials leverage the unique properties imparted by the tridecyloxyethyl moiety.

Researchers are exploring the synthesis of new derivatives for applications in areas like liquid crystals, corrosion inhibition, and functional coatings. mdpi.comnih.gov For example, novel derivatives incorporating moieties like 1,2,3-triazoles have been investigated as effective corrosion inhibitors for metal surfaces. mdpi.com The synthesis of maleic anhydride (B1165640) derivatives has led to the development of new liquid crystalline materials with unique optical properties. nih.gov In another innovative approach, lignin-derived compounds are used to create bio-based non-ionic surfactants, demonstrating a move towards more sustainable materials. researchgate.net The creation of energetic materials has also been explored through the synthesis of novel trinitroethanol derivatives. rsc.org These investigations highlight the potential to create highly specialized molecules by combining the tridecyloxyethyl group with other functional chemical structures.

Table 2: Examples of Novel Derivatives and Their Investigated Applications

| Derivative Class | Added Functional Moiety | Potential Application Area | Research Finding |

| Triazole Derivatives | 1,2,3-Triazole | Corrosion Inhibition | Effective in protecting metal surfaces from corrosion in acidic media. mdpi.com |

| Maleic Anhydride Derivatives | Maleic Anhydride | Liquid Crystals | Creation of new materials with distinct mesomorphic and optical characteristics. nih.gov |

| Bio-based Surfactants | Lignin-derived aromatics | Green Chemistry | Development of sustainable, renewable non-ionic surfactants. researchgate.net |

| Energetic Materials | Trinitroethoxy groups | High-Energy Materials | Synthesis of new environmentally friendly, high-performing nitrogen and oxygen-rich materials. rsc.org |

Applications in Chemical Engineering and Industrial Process Research for 2 Tridecyloxy Ethanol

Role as a Wetting Agent and Dispersant in Non-Aqueous Systems

In many industrial formulations, particularly those involving non-aqueous (solvent-based) systems, ensuring the uniform dispersion of solid particles and achieving proper wetting of surfaces are critical for product performance. 2-(Tridecyloxy)ethanol (B148152) serves as an effective surfactant in these contexts, improving the compatibility between disparate materials. smolecule.com Its function is to lower the interfacial tension between the liquid medium and the solid particles, facilitating the displacement of air from the particle surface and allowing the liquid to spread effectively. atamanchemicals.comnjchm.com

The stability and quality of coatings, such as paints and inks, are highly dependent on the uniform dispersion of pigment and nanoparticle additives. smolecule.commdpi.com Agglomeration of these particles can lead to defects in the final film, including poor color strength, reduced gloss, and compromised mechanical properties. This compound is utilized as a wetting and dispersing agent to prevent such issues. smolecule.comatamanchemicals.com

The mechanism involves the adsorption of the surfactant onto the particle surface. The hydrophobic tridecyl tail anchors to the non-polar surface of the pigment or nanoparticle, while the hydrophilic ethanol (B145695) group extends into the non-aqueous solvent. This creates a stabilizing layer that prevents particles from re-agglomerating through steric hindrance. This improved dispersion is crucial for achieving consistent color and performance in the final coating product. smolecule.comnih.gov Polymeric dispersants are often used for this purpose, and the fundamental interactions they rely on—such as weakening pigment-pigment interactions—are the same principles that govern the function of surfactants like this compound. mdpi.com

Table 1: Factors in Pigment and Nanoparticle Dispersion

| Factor | Role of this compound | Desired Outcome |

| Interfacial Tension | Reduces tension between particle surface and solvent. | Enhanced wetting and de-agglomeration of particles. smolecule.com |

| Particle Wetting | Displaces trapped air from the surface of pigments/nanoparticles. | Complete and uniform coating of each particle by the medium. atamanchemicals.com |

| Steric Stabilization | The adsorbed surfactant layer creates a physical barrier. | Prevention of particle flocculation and settling. smolecule.com |

| Formulation Compatibility | Improves the compatibility of different materials in the mixture. | Stable and homogenous mixtures or suspensions. smolecule.com |

Rheology, the study of the flow of matter, is a critical parameter in many industrial processes involving suspensions, such as drilling fluids, ceramics, and high-solids coatings. mdpi.comuu.nl The viscosity and flow behavior of these suspensions must be precisely controlled. Additives used to alter these properties are known as rheological modifiers. atamanchemicals.com

Surfactants like this compound can indirectly act as rheological modifiers. By ensuring particles are well-dispersed and preventing the formation of large agglomerates, the surfactant helps maintain a lower, more controllable viscosity at a given solids concentration. mdpi.comscielo.br In some systems, particularly those known as "associative thickeners," surfactant molecules can form a network between particles and polymer molecules in the formulation, which builds and stabilizes viscosity. atamanchemicals.comresearchgate.net While direct research on this compound as a primary rheological modifier is limited, its fundamental dispersing properties are essential for the proper function of industrial suspensions where flow characteristics are critical. mdpi.com

Pigment and Nanoparticle Dispersion in Coating Formulations

Emulsification and Stabilization in Multiphase Systems

An emulsion is a mixture of two or more immiscible liquids where one liquid is dispersed in the other in the form of droplets. agnopharma.comystral.com Due to their inherent thermodynamic instability, emulsions require the presence of an emulsifying agent to prevent the phases from separating over time. This compound, with its balanced hydrophobic and hydrophilic characteristics, is effective in forming and stabilizing such multiphase systems. smolecule.com

While fatty alcohol ethoxylates are common in personal care, their applications in industrial formulation science are extensive. atamanchemicals.com In processes such as polymerization, the manufacturing of adhesives, and the formulation of agricultural chemicals, the creation of stable emulsions is often a necessary step. This compound can be used to create stable oil-in-water (o/w) or water-in-oil (w/o) emulsions, depending on the formulation's continuous phase. agnopharma.com It functions by positioning itself at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets that prevents them from coalescing. smolecule.comagnopharma.com The effectiveness of the emulsification is critical for product stability, shelf-life, and performance in these industrial applications.

Enhanced Oil Recovery (EOR) refers to techniques used to increase the amount of crude oil that can be extracted from a field after primary and secondary recovery methods are no longer sufficient. espublisher.comcleanwateraction.org One major EOR method is chemical flooding, which involves injecting surfactants into the reservoir to help mobilize trapped oil. mdpi.comscribd.com

The primary role of the surfactant in this process is to drastically reduce the interfacial tension (IFT) between the oil and the water in the porous rock of the reservoir. This reduction in IFT allows the trapped oil droplets to be deformed and mobilized, ultimately forming an oil-water emulsion or "oil bank" that can be pushed toward the production wells. espublisher.com Surfactants like this compound, known for their ability to lower IFT and form stable emulsions, are suitable candidates for such applications. smolecule.com The specific balance of hydrophilic and lipophilic properties is crucial for performance under the high temperature and salinity conditions often found in oil reservoirs. smolecule.com

Table 2: Role of Surfactants in Enhanced Oil Recovery

| EOR Mechanism | Function of Surfactant (e.g., this compound) | Source |

| Interfacial Tension Reduction | Lowers the IFT between oil and water, releasing trapped oil from rock pores. | espublisher.com |

| Wettability Alteration | Can alter the rock surface to be more water-wet, aiding in oil displacement. | mdpi.com |

| Emulsification | Forms a stable oil-in-water emulsion that can be more easily swept to production wells. | smolecule.com |

Formulation Science Beyond Personal Care Products

Interfacial Phenomena Studies (e.g., surface tension reduction, micelle formation)

The industrial utility of this compound is fundamentally governed by its behavior at interfaces. smolecule.com Scientific studies of these interfacial phenomena provide insight into its performance as a surfactant.

A key property of any surfactant is its ability to reduce the surface tension of a liquid. njchm.com When added to water, molecules of this compound migrate to the surface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy at the surface, leading to a significant reduction in surface tension. smolecule.comnjchm.com

Above a certain concentration, known as the Critical Micelle Concentration (CMC), the bulk of the liquid becomes saturated with surfactant monomers, and they begin to self-assemble into spherical or cylindrical aggregates called micelles. prolekare.czmpg.de In these structures, the hydrophobic tails form a core, effectively creating a non-polar microenvironment within the aqueous solution, while the hydrophilic heads form the outer shell. This phenomenon of micellization is responsible for the solubilizing power of surfactants, allowing them to dissolve oils and other water-insoluble substances. smolecule.com For nonionic surfactants, the CMC is typically in the range of 10⁻⁴ to 10⁻³ M. mpg.de The study of these properties is essential for optimizing formulations and predicting the behavior of this compound in various applications. researchgate.net

Applications in Industrial Cleaning and Detergency Formulations

This compound, a member of the tridecyl alcohol ethoxylate family, is a non-ionic surfactant valued for its role in a variety of industrial cleaning and detergency formulations. venus-goa.comshreechem.in Its chemical structure, featuring a hydrophobic tridecyl tail and a hydrophilic ethoxy group, allows it to effectively reduce the surface tension between liquids and solids or between different liquids, such as oil and water. rimpro-india.compschemicals.com This fundamental property makes it an essential ingredient in products designed for degreasing, wetting, and general cleaning in industrial settings. venus-goa.comatamanchemicals.com

As a non-ionic surfactant, this compound and its related ethoxylates are compatible with other types of surfactants and are stable in both acidic and alkaline solutions, as well as in hard water. pschemicals.compcc.eu This versatility allows for its inclusion in a wide array of cleaning products. Tridecyl alcohol ethoxylates are recognized for providing excellent detergency, efficient wetting action, and are often formulated to be low-foaming, which is a desirable characteristic in many industrial processes. venus-goa.comshreechem.in

The effectiveness and specific application of tridecyl alcohol ethoxylates, including this compound, are largely determined by the length of the ethylene (B1197577) oxide (EO) chain. shreechem.inmoeveglobal.com By adjusting the number of EO units, manufacturers can tailor the surfactant's properties, such as its solubility, to meet the demands of a specific cleaning task. pschemicals.comp2infohouse.org For instance, ethoxylates with a lower number of EO units are more soluble in oil and function well as emulsifiers, while those with a higher EO count are more water-soluble and are predominantly used for their cleaning and detergency properties. pschemicals.comatamanchemicals.com

Research Findings on Performance in Formulations

Research into the properties of linear ethoxylated alcohols highlights their importance in modern cleaning technologies. The selection of a specific surfactant like this compound for a formulation depends on several key parameters that control its cleaning efficiency. p2infohouse.org

Detergency and Wetting: Tridecyl alcohol ethoxylates are effective detergents and wetting agents. venus-goa.comrimpro-india.com Their ability to lower surface tension allows cleaning solutions to penetrate and lift soils from surfaces more effectively. atamanchemicals.com Ethoxylates with an average of 7 to 12 moles of ethylene oxide are considered particularly suitable for detergent applications. pschemicals.com

Emulsification and Degreasing: In industrial cleaning, the removal of oils and greasy residues is a common challenge. This compound acts as an emulsifier, dispersing oils and preventing them from redepositing on the cleaned surface. venus-goa.comatamanchemicals.com This makes it a key component in industrial degreasers and hard surface cleaners. shreechem.in

Low-Foaming Properties: Certain tridecyl alcohol ethoxylates are formulated to produce relatively low foam, an advantage in applications such as automated cleaning systems and high-pressure sprayers where excessive foam can interfere with the process. venus-goa.com

The table below summarizes the relationship between the degree of ethoxylation in tridecyl alcohol ethoxylates and their primary functions in industrial applications.

| Average Moles of Ethylene Oxide (EO) | Primary Function | Typical Industrial Applications |

| 2-3 | Precursor/Intermediate, Emulsifier | Production of sodium lauryl ether sulfate (B86663) (SLES) for high-foaming cleansers. pschemicals.com |

| 3-6 | Wetting Agent, Emulsifier | Formulations requiring rapid surface wetting, textile and leather processing. venus-goa.compschemicals.com |

| 7-12 | Detergent, Cleaner | All-purpose industrial cleaners, hard surface cleaners, laundry detergents. shreechem.inpschemicals.com |

| >12 | Emulsifier, Solubilizer | Specialized emulsion cleaning, stabilization of other formulation components. pschemicals.com |

The application of this compound and related compounds extends across various industrial cleaning segments.

| Industrial Sector | Specific Application of Tridecyl Alcohol Ethoxylates | Function |

| General Manufacturing | Hard Surface Cleaners, Degreasers | Removing oils, grease, and general industrial soil from machinery and floors. shreechem.inatamanchemicals.com |

| Textile & Leather Processing | Scouring and Wetting Agents | Reducing surface tension for effective cleaning and processing of fibers. venus-goa.comatamanchemicals.com |

| Metalworking | Metal Cleaners | Preparing metal surfaces by removing cutting oils and other contaminants before finishing. shreechem.in |

| Institutional & Industrial Cleaning | All-Purpose Cleaners, Floor Maintenance Products | General-purpose cleaning of various surfaces in commercial and industrial facilities. venus-goa.comproductingredients.com |

Furthermore, this compound can serve as an intermediate in the synthesis of other surfactants. For example, it can be sulfated to produce sodium trideceth sulfate, an anionic surfactant that is also used for its foaming and cleaning properties in various products. pschemicals.comlookchem.comsmolecule.com

Environmental Fate and Degradation Pathways of 2 Tridecyloxy Ethanol

Biodegradation Kinetics and Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is the primary mechanism for the removal of 2-(Tridecyloxy)ethanol (B148152) from the environment. As a linear alcohol ethoxylate, it is considered to be readily biodegradable in both aquatic and terrestrial systems. santos.comnih.gov The rate and extent of biodegradation can be influenced by environmental conditions such as the presence of oxygen, temperature, and the microbial population.

Studies on linear alcohol ethoxylates (AEs) have demonstrated their susceptibility to microbial degradation. For instance, AEs with linear hydrocarbon chains are readily broken down by microorganisms. santos.com The structure of this compound, featuring a linear C13 alkyl chain, makes it a suitable substrate for microbial enzymes.

| Test Type | Substance | Degradation (%) | Duration | Conditions | Reference |

| Die Away Screening | Alcohols, C12-C14, ethoxylated (7-8 EO) | 100% | 28 days | - | santos.com |

| OECD 301F | Aliphatic alcohol ethoxylate | 69% | 28 days | - | santos.com |

| First-order kinetics | Ethanolamines | - | Half-lives: 10-58 hours | Saline wastewater | nih.gov |

Interactive Data Table: Biodegradation Rates of Related Alcohol Ethoxylates ```html

| Test Type | Substance | Degradation (%) | Duration | Conditions |

|---|---|---|---|---|

| Die Away Screening | Alcohols, C12-C14, ethoxylated (7-8 EO) | 100 | 28 days | - |

| OECD 301F | Aliphatic alcohol ethoxylate | 69 | 28 days | - |

| First-order kinetics | Ethanolamines | - (Half-lives: 10-58 hours) | - | Saline wastewater |

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of alcohol ethoxylates like this compound proceeds through several well-established steps. The process is initiated by the enzymatic attack on either the alkyl or the ethoxylate portion of the molecule.

heraproject.com

The primary aerobic degradation pathway involves:

Omega (ω-) and Beta (β-) oxidation of the terminal end of the tridecyl alkyl chain.

Cleavage of the ether bond , which can occur centrally within the ethoxylate chain or at the point of attachment to the tridecyl alcohol.

The resulting fatty alcohol (tridecanol) and polyethylene (B3416737) glycol fragments are then further degraded. The fatty alcohol undergoes β-oxidation to yield carbon dioxide and water, while the polyethylene glycol chain is progressively shortened.

The presence of hydroxyl groups and unsubstituted linear alkyl chains in this compound generally enhances its aerobic biodegradability.

santos.com7.1.2. Anaerobic Biodegradation and Metabolite Identification

In environments devoid of oxygen, such as in some sediments and during anaerobic sludge digestion, this compound can also be biodegraded, although the process may be slower than aerobic degradation. mdpi.comcler.comFor linear alcohol ethoxylates, anaerobic degradation can lead to complete mineralization.

nih.gov

The anaerobic degradation pathway typically begins with the stepwise shortening of the ethoxylate chain through the action of fermentative bacteria. mdpi.comusda.govThis process results in the formation of the corresponding fatty alcohol, in this case, tridecanol (B155529). Subsequent degradation of the tridecanol and the cleaved ethoxy units proceeds through acetogenic bacteria, which produce acetate, carbon dioxide, and hydrogen. mdpi.comFinally, methanogenic archaea convert these intermediates into methane (B114726) and carbon dioxide.

clu-in.org

Identified metabolites from the anaerobic degradation of similar, slightly branched alcohol ethoxylates include carboxylated derivatives like (2-ethyl-hexyloxy)-acetate, which in some cases showed persistence. nih.govHowever, for a linear compound like this compound, the expectation is for more complete degradation to simpler molecules such as short-chain fatty acids and eventually biogas. nih.govmdpi.comStudies on related alcohol ethoxysulfates (AES) show anaerobic degradation rates between 75% and 87%.

heraproject.comwikipedia.org7.2. Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation mechanisms, such as photolysis and hydrolysis, are not considered significant environmental fate pathways for this compound under normal conditions.

Hydrolysis: Alcohol ethoxylates lack functional groups that are susceptible to hydrolysis in typical environmental pH ranges. Therefore, this process is not an important degradation route.

santos.comheraproject.com* Photolysis: Direct degradation by sunlight (photolysis) in water or on soil and sediment surfaces is not expected due to the chemical structure of alcohol ethoxylates, which do not absorb light in the environmentally relevant UV spectrum. heraproject.comHowever, in the atmosphere, indirect photolysis via reaction with hydroxyl (•OH) radicals is predicted to be a rapid degradation process.

| Degradation Process | Medium | Half-life | Relevance for this compound | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- |

| Hydrolysis | Water | Not significant | Low | santos.comheraproject.com|

| Direct Photolysis | Water/Soil | Not significant | Low | heraproject.com|

| Indirect Photolysis | Atmosphere | ~2.5 hours (for a representative molecule) | High (for volatilized portion) | santos.com|

Interactive Data Table: Abiotic Degradation of Alcohol Ethoxylates

Generated html Environmental Transport and Distribution Modeling (Excluding Ecotoxicity)

The transport and distribution of this compound in the environment are largely dictated by its physicochemical properties. As an alcohol ethoxylate, it is highly soluble in water, which means it is likely to remain in the aqueous phase rather than adsorbing to suspended solids or sediment.

santos.com

Environmental fate models like the European Union System for the Evaluation of Substances (EUSES) are used to predict the environmental concentrations of these surfactants. heraproject.comheraproject.comSorption to sediment and soil is a key parameter in these models. A predictive model has been developed for alcohol ethoxylates based on their carbon chain length (Cx) and the number of ethoxy units (EOy). researchgate.netThe equation is as follows:

log Kd = 0.331Cx - 0.00897EOy + 1.126

For this compound, where Cx=13 and EOy=1, this model can be used to estimate its partitioning behavior in different environmental compartments. Based on its properties, it is expected to have low adsorption potential and therefore high mobility in soil.

santos.com7.4. Research on Sustainable Production and End-of-Life Management

There is a growing trend in the chemical industry to produce surfactants from renewable resources to enhance their sustainability profile.

Sustainable Production: Research and industrial efforts are focused on shifting from petrochemical feedstocks to bio-based ones for the production of fatty alcohols and their ethoxylates. researchgate.netCompanies are exploring the use of feedstocks like soybean oil and other plant-derived materials to produce "green" ethylene (B1197577) oxide and fatty alcohols, which are the building blocks for renewable alcohol ethoxylates. icis.comPlatform technologies are being developed to convert biomass, such as glucose, into fatty alcohols of specific chain lengths through a combination of biological and chemical catalysis. researchgate.netThis includes processes to create renewable surfactant intermediates from fats and oils.

google.com

End-of-Life Management: The primary end-of-life management strategy for water-soluble surfactants like this compound is disposal "down the drain," leading to wastewater treatment plants. researchgate.netThe high biodegradability of linear alcohol ethoxylates ensures their effective removal during aerobic and anaerobic wastewater treatment processes. jiahua.comgreenscreenchemicals.orgTherefore, the focus of end-of-life management is intrinsically linked to the biodegradation pathways discussed previously, which break the compound down into harmless substances like water, carbon dioxide, and biomass.

Table of Compound Names

Compound Name This compound Acetate Alcohols, C12-C14, ethoxylated Aliphatic alcohol ethoxylate Carbon dioxide Ethanolamines (2-ethyl-hexyloxy)-acetate Methane Polyethylene glycol Tridecanol

Theoretical and Computational Chemistry Investigations of 2 Tridecyloxy Ethanol

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structure of 2-(Tridecyloxy)ethanol (B148152) and how its flexible chain can adopt various spatial arrangements. The long tridecyl chain and the polar ethanol (B145695) head group allow for a wide range of conformations that influence its physical and chemical properties.

Conformational analysis of similar molecules, such as ethylene (B1197577) glycol and its derivatives, reveals that gauche conformations can be more stable than anti conformations due to stabilizing interactions like hydrogen bonding and interactions between sigma bonding and anti-bonding orbitals. youtube.com For this compound, the interplay between the hydrophobic tridecyl chain and the hydrophilic ethanol head will dictate the most stable conformations in different environments. In aqueous solutions, the hydrophobic chain is likely to be collapsed to minimize contact with water, while in non-polar solvents, it may adopt a more extended conformation.

Quantum Mechanical (QM) Calculations for Electronic Structure